- Effective microwave synthesis of some ring fused quinolines, Elixir Online Journal, 2012, 9131, 9131-9133
Cas no 91301-03-0 (2-Hydroxyquinoline-3-carbaldehyde)
91301-03-0 structure
Product Name:2-Hydroxyquinoline-3-carbaldehyde
Numéro CAS:91301-03-0
Le MF:C10H7NO2
Mégawatts:173.168082475662
MDL:MFCD00563443
CID:803685
PubChem ID:589334
Update Time:2025-06-13
2-Hydroxyquinoline-3-carbaldehyde Propriétés chimiques et physiques
Nom et identifiant
-
- 2-Oxo-1,2-dihydro-3-quinolinecarbaldehyde
- 2(1H)-Quinolinone-3-carboxaldehyde
- 1,2-DIHYDRO-2-OXOQUINOLINE-3-CARBOXALDEHYDE
- 2-hydroxyquinoline-3-carbaldehyde
- 2-oxo-1H-quinoline-3-carbaldehyde
- 3-Quinolinecarboxaldehyde,1,2-dihydro-2-oxo-
- 2-oxo-1,2-dihydroquinoline-3-carbaldehyde(SALTDATA: FREE)
- 1,2-Dihydro-2-oxo-3-quinolinecarboxaldehyde (ACI)
- 2-Hydroxy-3-formylquinoline
- 2-Hydroxy-3-quinolinecarboxaldehyde
- 2-Hydroxy-quinoline-3-carbaldehyde
- 2-Oxo-1,2-dihydroquinoline-3-carbaldehyde
- 2-Oxo-1,2-dihydroquinoline-3-carboxaldehyde
- 3-Formyl-2-hydroxyquinoline
- 3-Formyl-2-quinolone
- 3-Formylcarbostyril
- 3-Formylquinolin-2(1H)-one
- 2-Hydroxyquinoline-3-carbaldehyde, AldrichCPR
- CHEMBL3609843
- STL381739
- BP-10827
- 91301-03-0
- 2-Oxo-1,2-dihydro-3-quinoline carbaldehyde
- 2-oxo-1,2-dihydro-3-quinolinecarboxaldehyde
- DTXSID30343371
- Oprea1_039486
- SY042010
- Z56974846
- Oprea1_305229
- AKOS000320276
- MFCD02642162
- 2-Hydroxy-3-quinolinecarbaldehyde #
- MFCD00563443
- quinolone-3-carbaldehyde
- WLZ3334
- 3-FORMYL-2QUINOLONE
- SCHEMBL98219
- BBL028761
- STK050769
- H-2008
- F0342-0036
- EN300-07553
- 2-Oxo-1,2-dihydro-quinoline-3-carbaldehyde
- 1,2-dihydro-2-oxoquinoline-3-carbaldehyde
- AB11914
- J-510204
- AKOS000270322
- CS-0117078
- 2-Hydroxyquinoline-3-carbaldehyde
-
- MDL: MFCD00563443
- Piscine à noyau: 1S/C10H7NO2/c12-6-8-5-7-3-1-2-4-9(7)11-10(8)13/h1-6H,(H,11,13)
- La clé Inchi: VWHKEYXRRNSJTN-UHFFFAOYSA-N
- Sourire: O=CC1C(=O)NC2C(=CC=CC=2)C=1
Propriétés calculées
- Qualité précise: 173.04800
- Masse isotopique unique: 173.047678466g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 1
- Nombre de récepteurs de liaison hydrogène: 1
- Comptage des atomes lourds: 13
- Nombre de liaisons rotatives: 1
- Complexité: 270
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: 1
- Surface topologique des pôles: 46.2Ų
Propriétés expérimentales
- Point de fusion: >250°C
- Point d'ébullition: 434.9℃ at 760 mmHg
- Le PSA: 50.19000
- Le LogP: 1.75290
- Sensibilité: Air Sensitive
2-Hydroxyquinoline-3-carbaldehyde Informations de sécurité
-
Symbolisme:
- Mot signal:Warning
- Description des dangers: H302-H319
- Déclaration d'avertissement: P305+P351+P338
- Numéro de transport des marchandises dangereuses:NONH for all modes of transport
- Wgk Allemagne:3
- Code de catégorie de danger: 22-36
- Instructions de sécurité: 26
-
Identification des marchandises dangereuses:
- Niveau de danger:IRRITANT
2-Hydroxyquinoline-3-carbaldehyde Données douanières
- Code HS:2933499090
- Données douanières:
Code douanier chinois:
2933499090Résumé:
2933499090. D'autres composés contenant un système cyclique quinoléine ou isoquinoléine [mais sans autre condensation]. TVA: 17,0%. Taux de remboursement: 13,0%. Conditions réglementaires: aucune. Tarif de traitement de la nation la plus favorisée: 6,5%. Tarif général: 20,0%
Éléments de déclaration:
Nom du produit composition contenu utilisation Veuillez indiquer l'apparence Urotropine 6 - caprolactame Veuillez indiquer l'apparence Signature Date
Résumé:
2933499090. D'autres composés (hydrogénés ou non) de la lignée cyclique quinoléine ou isoquinoléine contenus dans la structure n'ont pas été fusionnés davantage. TVA: 17,0%. Taux de remboursement: 13,0%. Traitement de la nation la plus favorisée: 6,5%. Droits généraux: 20,0%
2-Hydroxyquinoline-3-carbaldehyde PrixPlus >>
| Classification associée | No. | Product Name | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 060238-250mg |
2-Oxo-1,2-dihydro-quinoline-3-carbaldehyde |
91301-03-0 | 95% | 250mg |
£80.00 | 2022-03-01 | |
| Fluorochem | 060238-1g |
2-Oxo-1,2-dihydro-quinoline-3-carbaldehyde |
91301-03-0 | 95% | 1g |
£123.00 | 2022-03-01 | |
| Fluorochem | 060238-5g |
2-Oxo-1,2-dihydro-quinoline-3-carbaldehyde |
91301-03-0 | 95% | 5g |
£477.00 | 2022-03-01 | |
| Fluorochem | 060238-25g |
2-Oxo-1,2-dihydro-quinoline-3-carbaldehyde |
91301-03-0 | 95% | 25g |
£1432.00 | 2022-03-01 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 020899-1g |
2(1H)-Quinolinone-3-carboxaldehyde |
91301-03-0 | 1g |
4144.0CNY | 2021-07-07 | ||
| Chemenu | CM229626-5g |
2-Oxo-1,2-dihydro-3-quinolinecarbaldehyde |
91301-03-0 | 95% | 5g |
$458 | 2021-08-04 | |
| TRC | H947170-25mg |
2-Hydroxyquinoline-3-carbaldehyde |
91301-03-0 | 25mg |
$64.00 | 2023-05-18 | ||
| TRC | H947170-50mg |
2-Hydroxyquinoline-3-carbaldehyde |
91301-03-0 | 50mg |
$92.00 | 2023-05-18 | ||
| TRC | H947170-100mg |
2-Hydroxyquinoline-3-carbaldehyde |
91301-03-0 | 100mg |
$144.00 | 2023-05-18 | ||
| TRC | H947170-250mg |
2-Hydroxyquinoline-3-carbaldehyde |
91301-03-0 | 250mg |
$253.00 | 2023-05-18 |
2-Hydroxyquinoline-3-carbaldehyde Méthode de production
Méthode de production 1
Conditions de réaction
1.1 Reagents: Sodium acetate ; 2.2 min
Référence
Méthode de production 2
Conditions de réaction
1.1 Reagents: N,N,N′,N′-Tetramethylethylenediamine Solvents: Tetrahydrofuran
1.2 Reagents: Butyllithium Solvents: Hexane
1.3 -
1.4 Reagents: Hydrochloric acid Solvents: Water
1.2 Reagents: Butyllithium Solvents: Hexane
1.3 -
1.4 Reagents: Hydrochloric acid Solvents: Water
Référence
- Metalation of 2(1H)-quinolinone: Synthesis of 3-substituted compounds, Synthesis, 1995, (11), 1362-4
Méthode de production 3
Conditions de réaction
Référence
- Design and synthesis of uracil/thiouracil based quinoline scaffolds as topoisomerases I/II inhibitors for chemotherapy: A new hybrid navigator with DFT calculation, Bioorganic Chemistry, 2023, 136,
Méthode de production 4
Conditions de réaction
Référence
- Design and Evaluation of Quinolone Derivatives as Potent Inhibitors of Wild-type TTR and V30M TTR Amyloidogenesis, Bulletin of the Korean Chemical Society, 2015, 36(2), 719-722
Méthode de production 5
Conditions de réaction
1.1 -
2.1 Reagents: Hydrochloric acid Solvents: Water ; 2 h, reflux
2.1 Reagents: Hydrochloric acid Solvents: Water ; 2 h, reflux
Référence
- Design, synthesis, characterization and biological activity studies on coumarin carbohydrazide containing quinoline derivatives, Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry, 2013, 1(1), 39-47
Méthode de production 6
Conditions de réaction
1.1 -
2.1 Reagents: Phosphorus oxychloride
3.1 Reagents: Acetic acid ; reflux
2.1 Reagents: Phosphorus oxychloride
3.1 Reagents: Acetic acid ; reflux
Référence
- Discovery of new pyridine-quinoline hybrids as competitive and non-competitive PIM-1 kinase inhibitors with apoptosis induction and caspase 3/7 activation capabilities, Journal of Enzyme Inhibition and Medicinal Chemistry, 2023, 38(1),
Méthode de production 7
Conditions de réaction
1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 3 h, 0 °C
2.1 Reagents: Phosphorus oxychloride ; 6 h, 100 °C
3.1 Reagents: Acetic acid Solvents: Water ; 3 h, 100 °C
2.1 Reagents: Phosphorus oxychloride ; 6 h, 100 °C
3.1 Reagents: Acetic acid Solvents: Water ; 3 h, 100 °C
Référence
- New Oxoquinoline-Imidazole Based Fluorescence Signaling Switches for the Determination of Zn2+/F- (OFF-ON), and Fe3+/Picric Acid (ON-OFF): Applications in Anticancer Activity, ChemistrySelect, 2022, 7(31),
Méthode de production 8
Conditions de réaction
1.1 -
2.1 Reagents: Phosphorus oxychloride ; 80 - 90 °C
3.1 Reagents: Hydrochloric acid Solvents: Water ; reflux
2.1 Reagents: Phosphorus oxychloride ; 80 - 90 °C
3.1 Reagents: Hydrochloric acid Solvents: Water ; reflux
Référence
- Synthesis, characterization and antimicrobialevaluation of schiff base 4-thaizolidinones of aminosalicylic acid derivatives, European Journal of Biomedical and Pharmaceutical Sciences, 2022, 9(10), 346-352
Méthode de production 9
Conditions de réaction
1.1 Reagents: Acetic acid , Sodium acetate ; 2 min
Référence
- Recent approach to the synthesis of 3-formylquinolin-2(1H)-ones, International Journal of Current Research, 2013, 5(5), 1046-1048
Méthode de production 10
Conditions de réaction
1.1 Reagents: Acetic acid , Oxygen Catalysts: Amberlyst 15 Solvents: Acetic acid , Water ; rt; rt → reflux; 3 h, reflux
Référence
- A Simple One-Pot Synthesis of New Imidazol-2-yl-1H-quinolin-2-ones from the Direct Reaction of 2-Chloroquinolin-3-carbaldehyde with Aromatic o-Diamines, European Journal of Organic Chemistry, 2010, (2), 317-325
Méthode de production 11
Conditions de réaction
1.1 Solvents: Water ; 0 - 5 °C; 8 h, 80 - 90 °C
1.2 Reagents: Phosphorus oxychloride ; 5 min, cooled
1.3 Reagents: Acetic acid ; 4 h, reflux
1.2 Reagents: Phosphorus oxychloride ; 5 min, cooled
1.3 Reagents: Acetic acid ; 4 h, reflux
Référence
- Synthesis, characterization and fluorescence study of N'-[(E)-(2-hydroxyquinolin-3-yl)methylidene]-1-benzofuran-2-carbohydrazide and its metal complexes, Heterocyclic Letters, 2015, 5(2), 251-259
Méthode de production 12
Conditions de réaction
1.1 Reagents: Acetic acid Solvents: Water
Référence
- Design, synthesis and pharmacological evaluation of new 2-oxo-quinoline derivatives containing α-aminophosphonates as potential antitumor agents, MedChemComm, 2017, 8(6), 1158-1172
Méthode de production 13
Conditions de réaction
1.1 Reagents: Water
Référence
- Synthesis of Novel Quinoline-substituted 1,4-dihydropyridine Derivatives via Hantzsch Reaction in Aqueous Medium: Potential Bioactive Compounds, Journal of Heterocyclic Chemistry, 2017, 54(1), 131-136
Méthode de production 14
Conditions de réaction
Référence
- Design, synthesis, and evaluation of new 2-oxoquinoline arylaminothiazole derivatives as potential anticancer agents, Bioorganic Chemistry, 2021, 106,
Méthode de production 15
Conditions de réaction
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran
2.1 Reagents: Hydrochloric acid Solvents: Water
2.2 Reagents: Sodium carbonate
2.1 Reagents: Hydrochloric acid Solvents: Water
2.2 Reagents: Sodium carbonate
Référence
- Directed ortho-lithiation of chloroquinolines. Application to synthesis of 2,3-disubstituted quinolines, Journal of Heterocyclic Chemistry, 1989, 26(6), 1589-94
Méthode de production 16
Conditions de réaction
1.1 -
2.1 Reagents: Phosphorus oxychloride
3.1 Solvents: Acetic acid ; reflux
2.1 Reagents: Phosphorus oxychloride
3.1 Solvents: Acetic acid ; reflux
Référence
- Structure activity relationships and the binding mode of quinolinone-pyrimidine hybrids as reversal agents of multidrug resistance mediated by P-gp, Scientific Reports, 2021, 11(1),
Méthode de production 17
Conditions de réaction
1.1 -
2.1 Reagents: Phosphorus oxychloride Solvents: Dimethylformamide ; 0 °C; 8 - 19 h, 0 °C → 80 °C
2.2 Solvents: Water ; 10 min, 0 - 10 °C
3.1 Reagents: Acetic acid Solvents: Water ; 24 - 72 h, reflux
2.1 Reagents: Phosphorus oxychloride Solvents: Dimethylformamide ; 0 °C; 8 - 19 h, 0 °C → 80 °C
2.2 Solvents: Water ; 10 min, 0 - 10 °C
3.1 Reagents: Acetic acid Solvents: Water ; 24 - 72 h, reflux
Référence
- Design of new quinolin-2-one-pyrimidine hybrids as sphingosine kinases inhibitors, Bioorganic Chemistry, 2020, 94,
2-Hydroxyquinoline-3-carbaldehyde Raw materials
- Ethyl formate
- 2-Chloroquinoline
- 2-HYDROXYQUINOLINE
- 2-Chloroquinoline-3-carbaldehyde
- 2-Iodoquinoline-3-carbaldehyde
2-Hydroxyquinoline-3-carbaldehyde Preparation Products
2-Hydroxyquinoline-3-carbaldehyde Fournisseurs
Amadis Chemical Company Limited
Membre gold
(CAS:91301-03-0)2-Hydroxyquinoline-3-carbaldehyde
Numéro de commande:A916034
État des stocks:in Stock
Quantité:5g/25g
Pureté:99%
Dernières informations tarifaires mises à jour:Friday, 30 August 2024 12:58
Prix ($):271.0/949.0
Courriel:sales@amadischem.com
2-Hydroxyquinoline-3-carbaldehyde Littérature connexe
-
Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
-
Kui Wu,Zhihua Yang,Shilie Pan Dalton Trans., 2015,44, 19856-19864
-
Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
-
Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
91301-03-0 (2-Hydroxyquinoline-3-carbaldehyde) Produits connexes
- 23981-27-3(3,8-dimethyl-2(1H)-Quinolinone)
- 71568-50-8(3,6-dimethyl-2(1H)-Quinolinone)
- 62033-68-5(3-Quinolinecarboxamide, N-(2,5-dimethylphenyl)-1,2-dihydro-2-oxo-)
- 338428-47-0(6-ethyl-2-hydroxyquinoline-3-carbaldehyde)
- 101382-54-1(2-Hydroxy-8-methylquinoline-3-carbaldehyde)
- 80231-41-0(2-Hydroxy-7-methylquinoline-3-carbaldehyde)
- 101382-53-0(2-hydroxy-6-methylquinoline-3-carbaldehyde)
- 67735-60-8(1-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde)
- 2721-59-7(3-methyl-1,2-dihydroquinolin-2-one)
- 332883-19-9(6,8-Dimethyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde)
Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:91301-03-0)2-Hydroxyquinoline-3-carbaldehyde
Pureté:99%/99%
Quantité:5g/25g
Prix ($):271.0/949.0